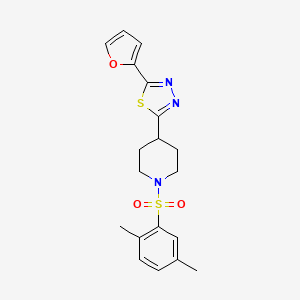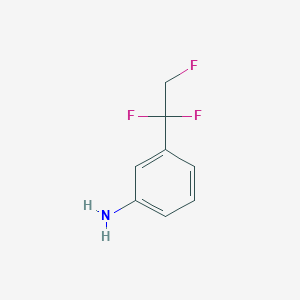
3-(1,1,2-Trifluoroethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1,2-Trifluoroethyl)aniline is an organic fluorinated building block . It is a versatile chemical compound used in scientific research and exhibits unique properties that make it valuable for various applications, including drug synthesis, organic chemistry, and material science.
Synthesis Analysis
3-(1,1,2-Trifluoroethyl)aniline can be synthesized by reacting aniline with chlorodifluoroacetone in the presence of a base such as potassium carbonate. This reaction is known as the Houben-Hoesch synthesis. After the reaction, the product is purified by distillation or recrystallization.Molecular Structure Analysis
The molecular formula of 3-(1,1,2-Trifluoroethyl)aniline is C8H8F3N . The InChI code is 1S/C8H8F3N/c9-5-8(10,11)6-2-1-3-7(12)4-6/h1-4H,5,12H2 .Chemical Reactions Analysis
An iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. This one-pot N–H insertion reaction is conducted via cascade diazotization/ N-trifluoroethylation reactions .Physical And Chemical Properties Analysis
The molecular weight of 3-(1,1,2-Trifluoroethyl)aniline is 175.15 . The storage temperature is 4 degrees Celsius .科学的研究の応用
Monodentate Transient Directing Group in Organic Synthesis
3,5-bis(trifluoromethyl)aniline has been identified as a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes. This process enables the synthesis of symmetrical and unsymmetrical 9-fluorenones with excellent regioselectivities and broad functional group compatibility under mild conditions, highlighting its significance in organic synthesis and the pharmaceutical industry (Wang et al., 2019).
Spectroscopic and Quantum Chemical Studies
A comprehensive study on 2-(trifluoromethyl)aniline (2TFMA) and 3-(trifluoromethyl)aniline (3TFMA) using FTIR, FT-Raman spectroscopy, and quantum chemical calculations has provided insights into their vibrational, structural, thermodynamic, and electronic properties. This research underscores the influence of substituent groups on the molecular structure and electronic properties, facilitating the development of advanced materials and chemicals (Arjunan et al., 2011).
Electrochemical CO2 Reduction
A study on rhenium(I) fac-tricarbonyl complexes with pendent arylamine functionality, including aniline substituents, demonstrates enhanced electrocatalytic performance for CO2 reduction to CO. The structure-activity relationship explored in this research provides a pathway for developing efficient catalysts for CO2 conversion, contributing to sustainable energy solutions (Talukdar et al., 2020).
Kinetic Study of Trifluoromethylation
The kinetics of C-trifluoromethylation of aniline with S-(trifluoromethyl)dibenzothiophenium salts have been investigated, offering insights into the reaction mechanisms. This study aids in understanding the reactivity and efficiency of trifluoromethylating agents, which are crucial in the synthesis of fluorinated organic compounds, playing a significant role in pharmaceuticals and agrochemicals (Ono & Umemoto, 1996).
N-Trifluoroethylation and O-Trifluoroethylation
Research on the silver(I)-catalyzed N-trifluoroethylation of anilines and O-trifluoroethylation of amides with 2,2,2-trifluorodiazoethane highlights a novel approach to introducing trifluoroethyl groups into organic molecules. This work is significant for the synthesis of fluorinated compounds, which are increasingly important in the development of pharmaceuticals and agrochemicals due to their unique biological activities (Luo et al., 2015).
Safety And Hazards
The compound is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
将来の方向性
The development of safer synthetic routes for the preparation of 3-(2,2,2-Trifluoroethyl)aniline and its derivatives is a potential future direction. Additionally, the development of new synthetic methods for the introduction of fluorine and fluorous functional groups is an emerging field in synthetic organic chemistry .
特性
IUPAC Name |
3-(1,1,2-trifluoroethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-5-8(10,11)6-2-1-3-7(12)4-6/h1-4H,5,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKMNSHYFPKXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(CF)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1,2-Trifluoroethyl)aniline | |
CAS RN |
2167365-96-8 |
Source


|
| Record name | 3-(1,1,2-trifluoroethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2895966.png)
![N-(4-acetamidophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2895967.png)
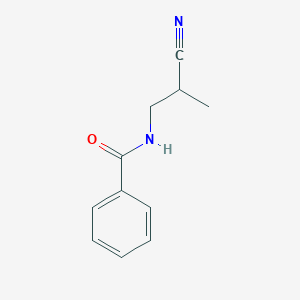
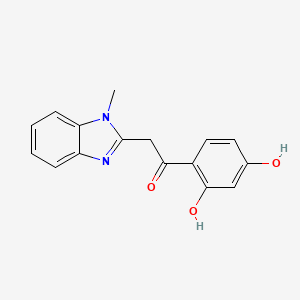
![6-Methyl-4,7-diazaspiro[2.5]octan-8-one;hydrochloride](/img/structure/B2895973.png)
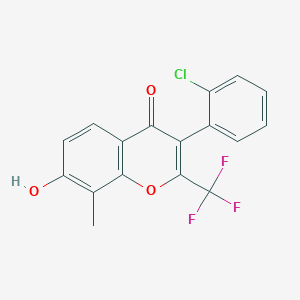
![2-(3,6-Dimethoxy-4-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl)ethanamine;hydrochloride](/img/structure/B2895975.png)
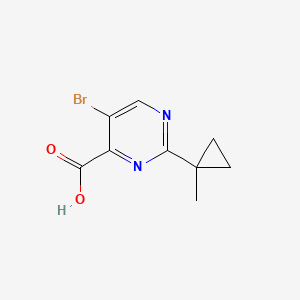
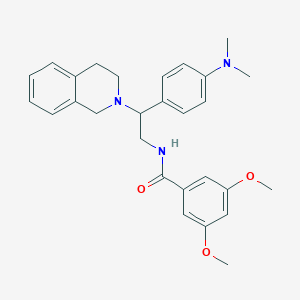
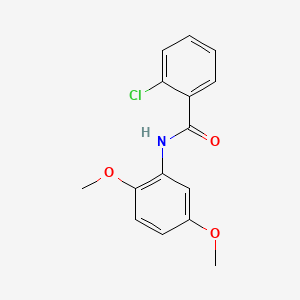
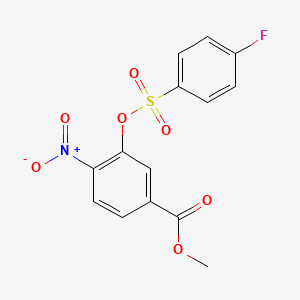
![N-[(4-Thiophen-3-yloxan-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2895983.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2895984.png)
